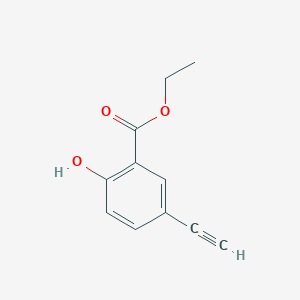

Ethyl 5-ethynyl-2-hydroxybenzoate

Description

Propriétés

Formule moléculaire |

C11H10O3 |

|---|---|

Poids moléculaire |

190.19 g/mol |

Nom IUPAC |

ethyl 5-ethynyl-2-hydroxybenzoate |

InChI |

InChI=1S/C11H10O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h1,5-7,12H,4H2,2H3 |

Clé InChI |

GNIXNHWYSRPPTN-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C=CC(=C1)C#C)O |

Origine du produit |

United States |

Advanced Chemical Profiling of Ethyl 5-ethynyl-2-hydroxybenzoate: A Strategic Scaffold for Bioconjugation and Drug Discovery

As molecular complexity in drug discovery increases, the demand for highly functionalized, bioorthogonal building blocks has surged. Ethyl 5-ethynyl-2-hydroxybenzoate (E5E2HB) represents a privileged trifunctional scaffold. By combining the pharmacophoric properties of a salicylic acid derivative with the programmable reactivity of a terminal alkyne[1], this molecule serves as an ideal node for Activity-Based Protein Profiling (ABPP), PROTAC linker synthesis, and late-stage functionalization.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system. This whitepaper deconstructs the structural causality, mechanistic pathways, and self-validating protocols required to harness E5E2HB in advanced chemical biology workflows.

Structural Causality and Physicochemical Profile

The strategic value of E5E2HB lies in its precise substitution pattern. The molecule features an electron-donating hydroxyl group at the C2 position and an electron-withdrawing ethyl ester at the C1 position.

Mechanistic Insight: The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-ester carbonyl. This chelation locks the conformation of the ring, significantly reducing the pKa of the phenol while simultaneously shielding the ester from spontaneous hydrolysis. Consequently, the phenol and ester are effectively "masked" under mild physiological conditions, allowing the C5-terminal alkyne to be selectively targeted for bioorthogonal reactions without the need for cumbersome protecting-group chemistry.

Quantitative Data Summary

| Property | Value | Structural Implication |

| Molecular Formula | C₁₁H₁₀O₃ | Defines the baseline mass for LC-MS tracking. |

| Molecular Weight | 190.20 g/mol | Low molecular weight ensures high atom economy in linker design. |

| H-Bond Donors | 1 (Phenol -OH) | Capable of target-specific anchoring (e.g., kinase hinge binding). |

| H-Bond Acceptors | 3 (C=O, -O-, -OH) | Enhances solubility and target interaction profiles. |

| Rotatable Bonds | 3 | Provides necessary flexibility for the ester and alkyne vectors. |

| Reactive Node | Terminal Alkyne (-C≡CH) | Enables CuAAC and cross-coupling with absolute regioselectivity. |

Divergent Synthetic Pathways

The trifunctional nature of E5E2HB allows it to act as a divergent hub in organic synthesis. The terminal alkyne is the primary vector for extension, while the phenol and ester provide secondary handles for subsequent derivatization.

Caption: Divergent synthetic pathways enabled by the trifunctional nature of the E5E2HB scaffold.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Uncatalyzed azide-alkyne cycloadditions require elevated temperatures and yield a heterogeneous mixture of 1,4- and 1,5-regioisomers[2]. The introduction of a Copper(I) catalyst fundamentally alters this pathway. Cu(I) coordinates with the terminal alkyne of E5E2HB, lowering the C-H pKa by up to 9.8 units[3]. This massive drop in pKa allows facile deprotonation at physiological pH, driving the formation of a highly reactive copper-acetylide intermediate[2]. This intermediate selectively coordinates the azide, forcing the reaction exclusively toward the 1,4-disubstituted 1,2,3-triazole[4].

Palladium-Catalyzed Sonogashira Cross-Coupling

To extend the π-conjugation of the salicylic core (e.g., for fluorophore synthesis), the terminal alkyne undergoes Sonogashira coupling[5]. The causality of the dual-catalyst system is elegant: Pd(0) undergoes oxidative addition into an aryl halide, while Cu(I) simultaneously forms a copper acetylide with E5E2HB. Transmetalation transfers the alkynyl group from Copper to Palladium, and subsequent reductive elimination forges the new C-C bond[5].

Self-Validating Experimental Methodologies

Trust in chemical biology relies on protocols that validate themselves at every step. Below are the optimized, self-validating workflows for the two primary reactions involving E5E2HB.

Protocol 1: Bioorthogonal CuAAC Bioconjugation

Objective: Conjugate E5E2HB to an azide-functionalized peptide or protein.

-

Reagent Preparation: Prepare a 100 mM stock of E5E2HB in anhydrous DMSO. Prepare 50 mM CuSO₄ and 100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in degassed water.

-

Causality Check: THPTA must be pre-mixed with Cu(II) before the addition of any reducing agent. This coordination stabilizes the resulting Cu(I) and prevents ascorbate-driven generation of Reactive Oxygen Species (ROS) that would otherwise degrade sensitive biomolecules[6].

-

-

Catalytic Activation: Add 50 mM sodium ascorbate to the Cu/THPTA complex.

-

Validation Checkpoint 1 (Visual): The solution will immediately transition from bright blue (Cu²⁺) to colorless/pale yellow. This visual cue validates the successful reduction to the catalytically active Cu(I) species.

-

-

Cycloaddition: Mix the activated catalyst with the azide-tagged target and E5E2HB (1.5 equivalents). Incubate at room temperature for 2 hours.

-

Validation Checkpoint 2 (Analytical): Analyze the crude mixture via LC-MS. The self-validating proof of success is the total disappearance of the azide starting material mass and the emergence of the [M+H]⁺ peak corresponding to the triazole-linked conjugate.

Caption: Workflow and mechanistic logic of CuAAC bioconjugation using the terminal alkyne.

Protocol 2: Sonogashira C-C Bond Extension

Objective: Couple E5E2HB with an aryl iodide to synthesize an extended internal alkyne.

-

Degassing & Solvation: Dissolve E5E2HB (1.0 eq) and the aryl iodide (1.1 eq) in anhydrous DMF. Sparge the solution with Argon for 15 minutes.

-

Causality Check: Oxygen must be rigorously excluded. In the presence of O₂, the Cu(I) co-catalyst will rapidly trigger the Glaser homocoupling of E5E2HB, consuming the starting material to form an unwanted 1,3-diyne byproduct[5].

-

-

Catalyst & Base Addition: Under Argon, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Triethylamine (3.0 eq).

-

Causality Check: Triethylamine acts as the requisite base to deprotonate the terminal alkyne after Cu(I) coordination, enabling the critical transmetalation step to the Palladium center[5].

-

-

Reaction & Monitoring: Heat the reaction to 50°C for 4 hours.

-

Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc). The terminal alkyne spot (which stains strongly with KMnO₄) should disappear, replaced by a lower Rf, highly UV-active spot indicating extended π-conjugation.

-

Validation Checkpoint 2 (NMR): Perform ¹H-NMR on the purified product. The absolute self-validating signal is the complete loss of the terminal alkyne proton singlet at ~3.2 ppm, confirming quantitative C-C bond formation.

-

Strategic Applications in Drug Development

The chemical stability and predictable reactivity of E5E2HB make it highly valuable in two specific arenas of modern drug discovery:

-

Activity-Based Protein Profiling (ABPP): The salicylic acid core mimics the binding modality of many NSAIDs and kinase inhibitors. By utilizing E5E2HB as a foundational pharmacophore, researchers can allow the molecule to bind to target enzymes in live cells. The terminal alkyne remains inert until the cells are lysed, at which point a fluorophore-azide is "clicked" onto the alkyne via CuAAC, allowing for the visualization and quantification of target engagement.

-

PROTAC Linker Assembly: Proteolysis Targeting Chimeras require precise spatial geometry between the target-binding ligand and the E3-ligase recruiter. The terminal alkyne of E5E2HB serves as an ideal attachment point for rigid, triazole-based linkers, while the ester can be selectively hydrolyzed to a carboxylic acid to attach the E3-ligase recruiting moiety via standard amide coupling.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-ethynyl-2-hydroxybenzoate

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to Ethyl 5-ethynyl-2-hydroxybenzoate, a valuable building block in the development of novel pharmaceutical agents and functional materials. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural methodology, but also a detailed rationale behind the experimental choices. The synthesis is centered around a Sonogashira cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1] The guide details a two-step process commencing with the commercially available Ethyl 5-bromo-2-hydroxybenzoate, followed by a chemoselective deprotection to yield the target molecule. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and expected characterization data.

Introduction and Strategic Overview

The synthesis of substituted aryl alkynes is a cornerstone of modern organic chemistry, with applications spanning medicinal chemistry, materials science, and natural product synthesis. Ethyl 5-ethynyl-2-hydroxybenzoate, with its trifunctionalized aromatic core, represents a versatile scaffold for further chemical elaboration. The strategic placement of the ethynyl, hydroxyl, and ethyl ester functionalities allows for a multitude of subsequent transformations, making it a highly desirable intermediate.

The synthetic strategy outlined in this guide was designed to be efficient, scalable, and to utilize readily available starting materials. The core of this strategy is the Sonogashira cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp2-hybridized carbon of an aryl halide.[1]

The chosen synthetic pathway is a two-step sequence:

-

Sonogashira Coupling: Reaction of Ethyl 5-bromo-2-hydroxybenzoate with (trimethylsilyl)acetylene in the presence of a palladium catalyst and a copper(I) co-catalyst to form the silyl-protected intermediate, Ethyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate. The use of (trimethylsilyl)acetylene offers a significant advantage over using acetylene gas directly, as it is a liquid and therefore easier and safer to handle. The trimethylsilyl (TMS) group also serves as a protecting group, preventing the unwanted homocoupling of the alkyne.

-

Deprotection: Chemoselective removal of the trimethylsilyl protecting group to yield the final product, Ethyl 5-ethynyl-2-hydroxybenzoate. This step requires careful consideration to avoid the hydrolysis of the ester or reaction with the phenolic hydroxyl group.

This approach is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for Ethyl 5-ethynyl-2-hydroxybenzoate.

Step 1: Sonogashira Coupling of Ethyl 5-bromo-2-hydroxybenzoate with (Trimethylsilyl)acetylene

The Sonogashira reaction is a powerful method for the formation of C(sp2)-C(sp) bonds and proceeds via a catalytic cycle involving both palladium and copper. The reaction mechanism is well-established and involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Causality Behind Experimental Choices

-

Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is employed. The palladium complex is the primary catalyst for the cross-coupling, while the copper co-catalyst facilitates the formation of the copper acetylide intermediate, which accelerates the transmetalation step.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne (in this case, the in situ generated acetylene from the deprotection of a small amount of the silylacetylene) to form the reactive acetylide anion and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and catalysts. The choice of solvent can influence the reaction rate and yield.

-

Protecting Group: The use of (trimethylsilyl)acetylene is a key strategic decision. The TMS group prevents the volatile and potentially hazardous acetylene gas from being used directly. It also prevents the homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings.

Detailed Experimental Protocol

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Ethyl 5-bromo-2-hydroxybenzoate | 245.07 | 2.45 g | 10.0 |

| (Trimethylsilyl)acetylene | 98.22 | 1.47 g (2.0 mL) | 15.0 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 140 mg | 0.2 (2 mol%) |

| Copper(I) iodide | 190.45 | 38 mg | 0.2 (2 mol%) |

| Triethylamine (Et₃N) | 101.19 | 4.2 mL | 30.0 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-bromo-2-hydroxybenzoate (2.45 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

-

The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 15 minutes.

-

Anhydrous tetrahydrofuran (50 mL) and triethylamine (4.2 mL, 30.0 mmol) are added via syringe.

-

(Trimethylsilyl)acetylene (2.0 mL, 15.0 mmol) is then added dropwise to the stirred solution at room temperature.

-

The reaction mixture is heated to 60 °C and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate (50 mL) and washed with a saturated aqueous solution of ammonium chloride (2 x 25 mL) and brine (25 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product, Ethyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Chemoselective Deprotection of the Trimethylsilyl Group

The final step in the synthesis is the removal of the TMS protecting group to unveil the terminal alkyne. This transformation must be conducted under conditions that do not affect the ester or the phenolic hydroxyl functionalities. While fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are commonly used for this purpose, they can be basic enough to cause ester hydrolysis. A milder and more chemoselective method is often preferred.

Rationale for the Choice of Deprotection Agent

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a highly effective and chemoselective reagent for the cleavage of acetylenic TMS groups.[2][3] Its non-nucleophilic basicity allows for the deprotection of the TMS group without promoting the hydrolysis of the ester. Furthermore, it is generally compatible with phenolic hydroxyl groups.[4][5]

Detailed Experimental Protocol

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Ethyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate | 264.36 | 2.12 g | 8.0 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 1.2 mL | 8.0 |

| Methanol | - | 40 mL | - |

Procedure:

-

To a solution of Ethyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate (2.12 g, 8.0 mmol) in methanol (40 mL) in a 100 mL round-bottom flask, add DBU (1.2 mL, 8.0 mmol).

-

The reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress should be monitored by TLC.

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (50 mL) and washed with 1 M hydrochloric acid (2 x 20 mL) to remove the DBU, followed by washing with water (20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The final product, Ethyl 5-ethynyl-2-hydroxybenzoate, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Caption: Proposed logical flow of the DBU-mediated TMS deprotection.

Characterization of Ethyl 5-ethynyl-2-hydroxybenzoate

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure and data from similar compounds.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

10.8 (s, 1H, -OH)

-

7.9 (d, J = 2.0 Hz, 1H, Ar-H)

-

7.5 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H)

-

6.9 (d, J = 8.8 Hz, 1H, Ar-H)

-

4.4 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

3.1 (s, 1H, -C≡CH)

-

1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

170.0 (C=O)

-

160.5 (Ar-C-OH)

-

137.0 (Ar-C)

-

135.0 (Ar-C)

-

118.5 (Ar-C)

-

115.0 (Ar-C)

-

112.0 (Ar-C)

-

83.0 (-C≡CH)

-

78.0 (-C≡CH)

-

61.5 (-OCH₂)

-

14.0 (-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3300-3100 (broad, O-H stretch)

-

3280 (sharp, ≡C-H stretch)

-

2110 (weak, C≡C stretch)

-

1680 (strong, C=O stretch, ester)

-

1600, 1480 (C=C stretch, aromatic)

-

1250 (C-O stretch, ester)

-

-

Mass Spectrometry (EI, 70 eV) m/z (%):

-

190 (M⁺)

-

162 ([M - C₂H₄]⁺)

-

145 ([M - OEt]⁺)

-

117 ([M - CO₂Et]⁺)

-

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of Ethyl 5-ethynyl-2-hydroxybenzoate. The methodology leverages the power of the Sonogashira cross-coupling reaction with a protected alkyne, followed by a chemoselective deprotection. The provided protocols are robust and can be adapted for various scales of synthesis. The in-depth explanation of the chemical principles and the rationale behind the experimental choices aim to empower researchers to not only replicate this synthesis but also to apply these concepts to the synthesis of other complex molecules. The predicted characterization data provides a benchmark for the successful synthesis and purification of the target compound.

References

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. Synlett, 2007 , 146-150. [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Molecules, 2001 , 6(9), M259. [Link]

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? ResearchGate. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 2020 , 40(7), 1883-1896. [Link]

-

Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook. [Link]

-

IR spectrum for ethyl benzoate. ResearchGate. [Link]

-

Ethyl benzoate. mzCloud. [Link]

-

CSD Solution #13. University of Calgary. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

Sources

Ethyl 5-Ethynyl-2-Hydroxybenzoate: Structural Analysis and Characterization Guide

Executive Summary & Molecular Architecture

Ethyl 5-ethynyl-2-hydroxybenzoate (often referred to as ethyl 5-ethynylsalicylate) is a highly specialized, bifunctional organic building block. It strategically merges the metal-chelating and biologically active properties of a salicylate scaffold with the bioorthogonal reactivity of a terminal alkyne. This dual-domain architecture makes it an invaluable precursor in advanced drug development, targeted radiopharmaceutical design, and materials science, particularly for generating complex bioconjugates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2].

Unlike rigid, pre-set chemical guides, this whitepaper dissects the molecule by linking its fundamental structural anatomy to the causality of its chemical behavior, providing a self-validating framework for its synthesis and characterization.

Causality in Structural Properties

The chemical behavior of ethyl 5-ethynyl-2-hydroxybenzoate is governed by two distinct, non-interfering functional domains:

The Salicylate Core and Intramolecular Hydrogen Bonding

The hydroxyl group (-OH) at the 2-position forms a highly stable, six-membered intramolecular hydrogen bond with the carbonyl oxygen of the adjacent ethyl ester group. This interaction is not merely a structural artifact; it fundamentally alters the molecule's physicochemical properties. The hydrogen bond locks the molecule into a planar conformation, reduces its overall polarity, and significantly deshields the hydroxyl proton, making it highly sensitive to nuclear magnetic resonance (NMR) analysis[3][4]. The strength and length of this hydrogen bond are directly modulated by the electronic environment of the aromatic ring and the solvent used during characterization[5][6].

The Terminal Alkyne Domain

Positioned at the 5-carbon, the ethynyl group (-C≡CH) acts as a "spring-loaded" bioorthogonal handle. Because terminal alkynes are exceedingly rare in biological systems, this functional group remains inert under standard physiological conditions. However, in the presence of a Cu(I) catalyst, it undergoes rapid, regiospecific cycloaddition with azides[7][8].

Synthesis Methodology: A Self-Validating Protocol

The most robust and high-yielding method for synthesizing ethyl 5-ethynyl-2-hydroxybenzoate is via a two-step Sonogashira cross-coupling[9][10], followed by a targeted desilylation. The following protocol is designed as a self-validating system, where the success of each step can be visually or spectroscopically confirmed before proceeding.

Step-by-Step Protocol: Sonogashira Coupling & Desilylation

-

Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve ethyl 5-iodosalicylate (1.0 equiv) in a degassed mixture of anhydrous diisopropylamine (DIPA) and tetrahydrofuran (THF) (1:1 v/v).

-

Causality: DIPA serves a dual purpose: it acts as the solvent and the mild base required to deprotonate the alkyne during the catalytic cycle. THF ensures complete substrate solubility.

-

-

Catalyst Activation: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) and Copper(I) iodide [CuI] (0.10 equiv). Stir for 10 minutes at room temperature until the solution transitions to a clear, pale yellow/orange.

-

Alkyne Addition: Dropwise add trimethylsilylacetylene (TMS-acetylene) (1.2 equiv). Heat the mixture to 60°C for 4 hours.

-

Self-Validation: Monitor via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 4:1). The disappearance of the lower-Rf starting material and the emergence of a UV-active, higher-Rf spot confirms the formation of the TMS-protected intermediate.

-

-

Desilylation: Isolate the intermediate via silica plug filtration. Dissolve the intermediate in THF and cool to 0°C. Add 1.0 M Tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise. Stir for 30 minutes.

-

Causality: The fluoride ion from TBAF selectively attacks the silicon atom due to the exceptionally high thermodynamic stability of the Si-F bond, efficiently liberating the terminal alkyne without hydrolyzing the ethyl ester.

-

-

Final Purification: Quench with saturated NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Caption: Synthesis and validation workflow for Ethyl 5-ethynyl-2-hydroxybenzoate.

Comprehensive Structural Characterization

Accurate characterization requires orthogonal analytical techniques to validate both the salicylate core and the terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The defining feature of the ¹H NMR spectrum is the extreme downfield shift of the hydroxyl proton. Because the hydrogen atom is shared between the phenolic oxygen and the ester carbonyl oxygen, electron density is pulled away from the proton, exposing it heavily to the external magnetic field[4][13].

Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl₃)

| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Diagnostic Notes |

| ¹H | ~10.85 | Singlet | 1H | Phenolic -OH | Highly deshielded due to strong intramolecular H-bonding with the ester carbonyl[3]. |

| ¹H | ~7.95 | Doublet (J = 2.1 Hz) | 1H | Aromatic H-6 | Deshielded by the adjacent ester group; meta-coupling to H-4. |

| ¹H | ~7.50 | Doublet of Doublets | 1H | Aromatic H-4 | Ortho-coupling to H-3 (J = 8.6 Hz) and meta-coupling to H-6. |

| ¹H | ~6.95 | Doublet (J = 8.6 Hz) | 1H | Aromatic H-3 | Shielded by the electron-donating -OH group. |

| ¹H | ~4.40 | Quartet (J = 7.1 Hz) | 2H | Ester -CH₂- | Standard splitting pattern for an ethyl ester adjacent to an oxygen atom. |

| ¹H | ~3.02 | Singlet | 1H | Alkyne ≡C-H | Critical validation: Confirms successful TBAF desilylation. |

| ¹H | ~1.42 | Triplet (J = 7.1 Hz) | 3H | Ester -CH₃ | Couples with the adjacent methylene group. |

| ¹³C | ~169.5 | - | - | Carbonyl C=O | Shifted slightly upfield compared to standard esters due to H-bonding. |

| ¹³C | ~82.5 / 76.0 | - | - | Alkyne C≡C | Internal (82.5) and terminal (76.0) sp-hybridized carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides immediate, self-validating confirmation of functional group integrity. The disappearance of the aliphatic C-H stretches of the trimethylsilyl group (~2950 cm⁻¹) coupled with the emergence of a sharp terminal alkyne stretch serves as a definitive checkpoint.

Table 2: FT-IR Spectral Assignments (ATR)

| Wavenumber (cm⁻¹) | Peak Shape | Functional Group | Diagnostic Significance |

| ~3280 | Sharp, Strong | Alkyne ≡C-H stretch | Confirms the presence of the terminal alkyne (post-desilylation). |

| ~3200 - 3100 | Broad, Weakened | Phenolic -OH stretch | Broadening and downward shift caused by intramolecular H-bonding. |

| ~2110 | Weak / Medium | Alkyne -C≡C- stretch | Characteristic internal stretch of the triple bond. |

| ~1675 | Strong, Sharp | Ester C=O stretch | Shifted lower than a typical ester (~1735 cm⁻¹) due to conjugation and H-bonding. |

High-Resolution Mass Spectrometry (HRMS)

To prevent fragmentation of the ester and alkyne groups, Electrospray Ionization (ESI) in negative mode is the optimal choice.

-

Causality: The phenolic hydroxyl group is highly acidic (pKa ~8.0) and easily loses a proton in basic ESI conditions, generating a stable phenoxide anion.

-

Calculated for C₁₁H₉O₃ [M-H]⁻: 189.0552

-

Found: 189.0548 (Validating the exact mass and elemental composition).

Application Pathway: CuAAC Bioconjugation

Once synthesized and characterized, ethyl 5-ethynyl-2-hydroxybenzoate is primed for click chemistry. The workflow below illustrates how the molecule's terminal alkyne is utilized to tag biological targets (such as antibodies or peptides) without disrupting the native biochemical environment[1][14].

Caption: CuAAC bioconjugation pathway utilizing the terminal alkyne functionality.

References

-

A Recent Concept of Importance: Click Chemistry. PC Biochem Res. Available at: [Link][14]

-

NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. National Institutes of Health (NIH). Available at: [Link][3]

-

Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations. ResearchGate. Available at: [Link][13]

-

The growing applications of click chemistry. University of Notre Dame. Available at: [Link][7]

-

Unfolding Potential of Click Chemistry in Bioconjugation: A Review. ChemRxiv. Available at: [Link][1]

-

An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding. ACS Publications. Available at: [Link][4]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health (NIH). Available at:[Link][8]

-

Determination of Hydrogen Bond Structure in Water versus Aprotic Environments. Stanford University. Available at: [Link][5]

-

The change in hydrogen bond strength accompanying charge rearrangement. PNAS. Available at:[Link][6]

-

Click Chemistry and Radiochemistry: An Update. National Institutes of Health (NIH). Available at:[Link][2]

-

Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. National Institutes of Health (NIH). Available at: [Link][11]

-

Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. ACS Publications. Available at: [Link][9]

-

Copper adorned magnetic nanoparticles as a heterogeneous catalyst for Sonogashira coupling reaction in aqueous media. National Institutes of Health (NIH). Available at:[Link][12]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. Available at: [Link][10]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 6. pnas.org [pnas.org]

- 7. rroeder.nd.edu [rroeder.nd.edu]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-ethynyl-2-hydroxybenzoate

This guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural elucidation and quality control of Ethyl 5-ethynyl-2-hydroxybenzoate, a key building block in advanced organic synthesis. Designed for researchers and professionals in drug development and materials science, this document synthesizes established analytical principles with practical, field-proven methodologies. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive framework for its characterization.

Molecular Structure and Analytical Overview

Ethyl 5-ethynyl-2-hydroxybenzoate is a multifunctional aromatic compound featuring an ethyl ester, a phenolic hydroxyl group, and an ethynyl substituent. This unique combination of functional groups necessitates a multi-faceted analytical approach to unambiguously confirm its structure and purity.

The primary objective of this guide is to present a detailed workflow for acquiring and interpreting the spectroscopic data for this molecule. Each technique provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system for characterization.

Caption: Numbered structure of Ethyl 5-ethynyl-2-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

Expertise & Rationale for Experimental Choices

The choice of solvent is critical for NMR analysis of phenolic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over deuterated chloroform (CDCl₃) for several reasons. DMSO-d₆ is a strong hydrogen bond acceptor, which slows down the chemical exchange of the phenolic proton, resulting in a sharper, more observable signal.[1] This allows for unambiguous identification and integration of the hydroxyl proton. Tetramethylsilane (TMS) is used as an internal standard for its chemical inertness and single, sharp resonance at 0 ppm.[2]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-ethynyl-2-hydroxybenzoate in 0.6-0.7 mL of DMSO-d₆ containing 0.05% v/v TMS.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a unique fingerprint of the proton environments within the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | OH |

| ~7.8 | Doublet | 1H | Aromatic H |

| ~7.6 | Doublet of Doublets | 1H | Aromatic H |

| ~7.0 | Doublet | 1H | Aromatic H |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~4.2 | Singlet | 1H | C≡C-H |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

-

Hydroxyl Proton: The phenolic -OH proton is expected to appear as a broad singlet at a downfield chemical shift (~10.5 ppm) due to hydrogen bonding with the solvent.[3]

-

Aromatic Protons: The three protons on the benzene ring will exhibit splitting patterns dependent on their positions relative to each other and the other substituents.

-

Ethynyl Proton: The terminal alkyne proton is expected as a sharp singlet around 4.2 ppm.

-

Ethyl Ester Protons: The ethyl group will show a characteristic quartet for the methylene (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, a result of their mutual spin-spin coupling.[4]

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (Ester) |

| ~160 | C-OH (Aromatic) |

| ~135 | C-H (Aromatic) |

| ~132 | C-H (Aromatic) |

| ~120 | C-C≡C (Aromatic) |

| ~118 | C-H (Aromatic) |

| ~115 | C-CO₂Et (Aromatic) |

| ~83 | -C≡C-H |

| ~81 | -C≡C-H |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

-

Carbonyl Carbon: The ester carbonyl carbon is typically found in the 165-175 ppm region.[5]

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing ester and ethynyl groups.

-

Alkyne Carbons: The two sp-hybridized carbons of the alkyne group are expected in the 70-90 ppm range.

-

Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid or liquid samples as it requires minimal to no sample preparation.[7][8] A background spectrum is collected first to subtract any absorbances from the atmosphere (e.g., CO₂ and water vapor).

Experimental Protocol: ATR-FTIR

-

Instrument Initialization: Ensure the ATR crystal is clean.

-

Background Scan: Collect a background spectrum of the empty ATR stage.[9]

-

Sample Analysis: Place a small amount of the solid Ethyl 5-ethynyl-2-hydroxybenzoate onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data and Interpretation

The IR spectrum will display characteristic absorption bands for each functional group.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 (broad) | O-H (Phenol) | Stretching |

| ~3250 (sharp) | C-H (Alkyne) | Stretching |

| ~2100 (sharp) | C≡C (Alkyne) | Stretching |

| ~1680 (strong) | C=O (Ester) | Stretching |

| ~1600, ~1480 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester/Phenol) | Stretching |

-

O-H Stretch: A broad absorption band around 3300 cm⁻¹ is indicative of the hydrogen-bonded phenolic hydroxyl group.[10]

-

Alkyne Stretches: A sharp peak around 3250 cm⁻¹ corresponds to the C-H stretch of the terminal alkyne, and another sharp, weaker peak around 2100 cm⁻¹ is due to the C≡C triple bond stretch.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group in the ester.[11]

-

Aromatic and C-O Stretches: Absorptions for the aromatic C=C bonds and the C-O bonds of the ester and phenol will also be present in the fingerprint region.[12]

Caption: General workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns.

Expertise & Rationale for Experimental Choices

Electron Ionization (EI) is a common and robust ionization technique for relatively small, volatile organic molecules.[13] The high energy (70 eV) used in EI leads to predictable and reproducible fragmentation patterns, which can be used to piece together the molecule's structure.

Experimental Protocol: GC-MS with EI

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate.

-

Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., HP-5MS) to ensure separation from any impurities before introduction into the mass spectrometer.

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion and several key fragment ions.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z (Mass-to-Charge) | Proposed Fragment | Significance |

| 190 | [M]⁺• | Molecular Ion (C₁₁H₁₀O₃) |

| 145 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 117 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 190.19 g/mol .

-

Primary Fragmentation: A common and significant fragmentation pathway for ethyl benzoates is the loss of the ethoxy radical (•OCH₂CH₃, mass of 45) to form a stable acylium ion.[14] This would result in a prominent peak at m/z 145.

-

Secondary Fragmentation: This acylium ion can then lose a neutral molecule of carbon monoxide (CO, mass of 28), leading to a fragment at m/z 117.

Caption: Proposed primary fragmentation pathway for Ethyl 5-ethynyl-2-hydroxybenzoate.

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a robust and self-validating methodology for the structural confirmation of Ethyl 5-ethynyl-2-hydroxybenzoate. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. This integrated approach ensures the identity and purity of the compound, which is essential for its application in research and development.

References

- Vertex AI Search. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- ResearchGate. (n.d.). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.

- PubMed. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region.

- ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism....

- NIST WebBook. (n.d.). Ethyl o-methylbenzoate.

- Science and Education Publishing. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.

- ResearchGate. (n.d.). 1 H NMR spectrum of ethyl....

- Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure.

- ResearchGate. (2016). NMR to identify type of phenolic compound?.

- Science and Education Publishing. (n.d.). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.

- FooDB. (2010). Showing Compound Ethyl salicylate (FDB001028).

- PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.

- The Good Scents Company. (n.d.). ethyl salicylate, 118-61-6.

- ChemicalBook. (n.d.). ethyl salicylate(118-61-6) MS spectrum.

- CK Gas. (n.d.). NMR Solvent Data Chart.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). 13 C NMR spectra of ethyl....

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- PLOS ONE. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Caric.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection.

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

- University of Calgary. (n.d.). Spectra Problem #7 Solution.

- MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000037.

- NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester.

- Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.

- ChemicalBook. (n.d.). ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2.

- BenchChem. (n.d.). Mass Spectrometry of Ethyl 2-Ethyl-3-Hydroxybutanoate: A Technical Guide.

- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.

- BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Assignment for Ethyl Salicylate.

- Scholars Research Library. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2.

- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate C8H8O3.

Sources

- 1. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.plos.org [journals.plos.org]

- 4. benchchem.com [benchchem.com]

- 5. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

- 7. mt.com [mt.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. scribd.com [scribd.com]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pharmacy180.com [pharmacy180.com]

Physical and chemical stability of Ethyl 5-ethynyl-2-hydroxybenzoate

An In-Depth Technical Guide to the Physical and Chemical Stability of Ethyl 5-ethynyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physical and chemical stability of Ethyl 5-ethynyl-2-hydroxybenzoate, a molecule of interest in pharmaceutical research and development. As a Senior Application Scientist, the following sections synthesize theoretical knowledge with practical, field-proven insights to offer a robust understanding of the compound's stability profile. This document is structured to provide not only a summary of potential liabilities but also the causal mechanisms and detailed experimental protocols for in-house validation.

Introduction to Ethyl 5-ethynyl-2-hydroxybenzoate and the Imperative of Stability Testing

Ethyl 5-ethynyl-2-hydroxybenzoate is a small molecule with a unique combination of functional groups: an ethyl salicylate core and a terminal ethynyl substituent on the phenolic ring. This structure presents both opportunities for therapeutic design and specific challenges regarding its stability. Understanding the physical and chemical stability of this active pharmaceutical ingredient (API) is paramount throughout the drug development lifecycle. It directly impacts shelf-life, formulation development, manufacturing processes, and ultimately, the safety and efficacy of the final drug product.

This guide will delve into the predicted stability of Ethyl 5-ethynyl-2-hydroxybenzoate based on the known reactivity of its constituent parts. We will explore its susceptibility to hydrolysis, oxidation, photolytic degradation, and thermal stress. Furthermore, this document will provide detailed, actionable protocols for conducting forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₁H₁₀O₃ | Based on chemical structure. |

| Molecular Weight | 190.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | Based on similar phenolic and salicylate compounds. |

| Melting Point | Predicted to be a solid at room temperature. | Ethyl salicylate is a liquid at room temperature, but the addition of the ethynyl group and the potential for intermolecular interactions (hydrogen bonding from the phenol, π-stacking from the aromatic ring) would likely increase the melting point. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, acetonitrile, and ethyl acetate. | The ethyl ester and aromatic ring contribute to lipophilicity, while the hydroxyl and carbonyl groups provide some polarity. Ethyl salicylate itself is slightly soluble in water.[1] |

| pKa | Phenolic hydroxyl ~9-10; Terminal alkyne C-H ~25. | The phenolic hydroxyl pKa is in the typical range for phenols. The terminal alkyne proton is weakly acidic.[2][3] |

Chemical Stability Profile

The chemical stability of Ethyl 5-ethynyl-2-hydroxybenzoate is dictated by the reactivity of its three primary functional domains: the ethyl ester, the phenolic hydroxyl group, and the terminal ethynyl group.

Hydrolytic Stability

The most probable degradation pathway for Ethyl 5-ethynyl-2-hydroxybenzoate is the hydrolysis of the ethyl ester bond.[4][5] This reaction is catalyzed by both acidic and basic conditions, yielding 5-ethynyl-2-hydroxybenzoic acid and ethanol.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is generally faster and irreversible.[5] The rate of hydrolysis is expected to be lowest in the pH range of 4-5.[3]

Oxidative Stability

The molecule presents several sites susceptible to oxidation:

-

Phenolic Hydroxyl Group: Phenols can be oxidized to form quinone-type structures, often leading to colored degradants. The presence of the electron-rich aromatic ring makes it susceptible to oxidation.

-

Ethynyl Group: While the carbon-carbon triple bond is generally less susceptible to oxidation than a double bond, strong oxidizing agents can cleave it to form carboxylic acids.[6] The aromatic ring itself is relatively stable to oxidation.[7][8]

-

Benzylic Position: Although there is no alkyl side chain, the position adjacent to the aromatic ring can be susceptible to oxidation under certain conditions.

Photostability

Phenolic compounds are known to be susceptible to photodegradation.[9][10] The aromatic ring can absorb UV radiation, leading to the formation of reactive excited states. This can initiate degradation pathways, including oxidation and polymerization, often resulting in discoloration of the material. The presence of the ethynyl group may also influence the photolytic degradation pathway.

Thermal Stability

The thermal stability of Ethyl 5-ethynyl-2-hydroxybenzoate is expected to be reasonably good at ambient temperatures. However, at elevated temperatures, several degradation pathways could be initiated:

-

Decarboxylation: At high temperatures, the carboxylic acid derivative (formed from hydrolysis) could potentially undergo decarboxylation.

-

Polymerization of the Ethynyl Group: Terminal alkynes can undergo thermal polymerization.[4]

-

General Decomposition: At sufficiently high temperatures, the molecule will undergo complex decomposition reactions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify the likely degradation products and to develop and validate a stability-indicating analytical method.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]

Preparation of Stock Solution

Prepare a stock solution of Ethyl 5-ethynyl-2-hydroxybenzoate in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide before analysis.

-

Analyze by a suitable stability-indicating method (e.g., HPLC).

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at 60°C for 4 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid before analysis.

-

Analyze by a suitable stability-indicating method.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store the mixture at room temperature for 24 hours, protected from light.

-

Analyze by a suitable stability-indicating method.

Thermal Degradation (Solid State)

-

Place a known amount of solid Ethyl 5-ethynyl-2-hydroxybenzoate in a hot air oven at 80°C for 48 hours.

-

After the specified time, allow the sample to cool to room temperature.

-

Dissolve a known weight of the stressed sample in a suitable solvent to achieve a final concentration of 1 mg/mL.

-

Analyze by a suitable stability-indicating method.

Photostability Testing

-

Expose a solution of Ethyl 5-ethynyl-2-hydroxybenzoate (e.g., in methanol) and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light by wrapping in aluminum foil.

-

After exposure, prepare solutions of the stressed samples and the control sample at a concentration of 1 mg/mL.

-

Analyze by a suitable stability-indicating method.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Caption: Experimental workflow for forced degradation studies.

Predicted Degradation Pathways

Caption: Predicted degradation pathways for Ethyl 5-ethynyl-2-hydroxybenzoate.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the intact API from its degradation products, process-related impurities, and any formulation excipients.

Key considerations for method development:

-

Column Chemistry: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is likely necessary to resolve the parent compound from its more polar degradation products (like the hydrolyzed carboxylic acid).

-

Detection: UV detection should be employed, and a photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection of both the API and its degradants.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Summary and Recommendations

Ethyl 5-ethynyl-2-hydroxybenzoate is a molecule with several potential stability liabilities that must be carefully evaluated during drug development. The primary anticipated degradation pathway is hydrolysis of the ethyl ester, which is accelerated by both acidic and basic conditions. Oxidation of the phenol and ethynyl moieties, as well as photodegradation, are also significant concerns.

It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be performed early in the development process. The insights gained from these studies will be invaluable for:

-

Elucidating the degradation pathways and identifying critical degradation products.

-

Developing and validating a robust, stability-indicating analytical method.

-

Guiding formulation development to create a stable drug product (e.g., by controlling pH and protecting from light and oxygen).

-

Establishing appropriate storage conditions and shelf-life for the API and the final drug product.

By proactively addressing the stability challenges of Ethyl 5-ethynyl-2-hydroxybenzoate, researchers and drug developers can mitigate risks, ensure product quality, and accelerate the path to regulatory approval.

References

-

Thermal Behavior of Functionalized Polybenzoxazines: Part 2, Directive Influence of Ethynyl Group. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved March 7, 2024, from [Link]

-

Ester Derivatives of Salicylic Acid. (n.d.). Retrieved March 7, 2024, from [Link]

-

Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012, November 14). Retrieved March 7, 2024, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2024, from [Link]

-

Molecular weight and configurational stability of poly(phenylacetylene) prepared with Rh catalyst. (2011, July). Polymer Degradation and Stability, 96(7), 1310-1320. [Link]

-

Chemistry of alkynes. (n.d.). Retrieved March 7, 2024, from [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2018). Biosciences Biotechnology Research Asia, 15(4). [Link]

-

Acidity of Terminal Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012, March 6). The Journal of Organic Chemistry, 77(6), 2776-2785. [Link]

-

Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (2016, January 1). Office of Scientific and Technical Information. Retrieved March 7, 2024, from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2019). RSC Advances, 9(39), 22531-22564. [Link]

-

Oxidation of aromatic compounds: XVI. Radical cations derived from acetylenic compounds with electron-withdrawing groups: Reactions and ESR parameters. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Ethynylene-linked multifunctional benzoxazines. (2022, August 30). Polymer Chemistry, 13(34), 4867-4875. [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen. Retrieved March 7, 2024, from [Link]

-

A Novel Synthesis and Extremely High Thermal Stability of Poly[(phenylsilylene)ethynylene-1,3-phenyleneethynylene]. (1997, January 1). Macromolecules, 30(2), 233-234. [Link]

-

Thermal Rearrangements of 1-ethynyl-2-methylcyclopropane: A Computational Study. (2012, March 29). The Journal of Physical Chemistry A, 116(15), 3926-3934. [Link]

-

Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology, 12(9), 4545-4551. [Link]

-

Initial photocatalytic degradation intermediates/pathways of 17α-ethynylestradiol: Effect of pH and methanol. (2010, October). Chemosphere, 81(1), 92-99. [Link]

-

Facilely Synthesizing Ethynyl Terminated All-Aromatic Liquid Crystalline Poly(esterimide)s with Good Processability and Thermal Resistance under Medium-Low Temperature via Direct Esterification. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. (2019). Journal of Physics: Conference Series, 1282, 012024. [Link]

-

Chapter 24: Phenols. (n.d.). Retrieved March 7, 2024, from [Link]

-

Catalytic Hydration of Alkynes and Its Application in Synthesis. (2017, January 1). The Chemical Record, 17(1), 41-55. [Link]

-

Oxidation of Alkynes With O3 and KMnO4. (2025, July 8). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

-

Enzymatic Halogenation of Terminal Alkynes. (2023, August 18). Journal of the American Chemical Society, 145(34), 18686-18691. [Link]

-

Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. (2023, April 13). Molecules, 28(8), 3445. [Link]

-

8.8 Oxidation and Reduction of Aromatic Compounds. (n.d.). In Fundamentals of Organic Chemistry. Retrieved March 7, 2024, from [Link]

-

Chemoselective methylene oxidation in aromatic molecules. (2020, January 1). Nature Chemistry, 12(1), 61-68. [Link]

-

Analytical Methods. (n.d.). Retrieved March 7, 2024, from [Link]

-

Lecture 2 - Oxidation of Aromatic Hydrocarbons. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

-

Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. (2023, March 24). Catalysts, 13(4), 643. [Link]

-

16.9: Oxidation of Aromatic Compounds. (2024, March 24). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

-

A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. (n.d.). Agilent. Retrieved March 7, 2024, from [Link]

-

A Retrospective: 10 Years of Oligo(phenylene-ethynylene) Electrolytes: Demystifying Nanomaterials. (2018, July 29). Langmuir, 34(33), 9517-9531. [Link]

-

Degradation of aromatic compounds - Streptomyces fungicidicus. (n.d.). KEGG. Retrieved March 7, 2024, from [Link]

-

Degradation of n-alkanes and polycyclic aromatic hydrocarbons in petroleum by a newly isolated Pseudomonas aeruginosa DQ8. (2012, June). Journal of Environmental Science and Health, Part A, 47(7), 984-991. [Link]

-

Phenols. (n.d.). Retrieved March 7, 2024, from [Link]

-

A validated approach for analysis of heterocyclic aromatic compounds in sediment samples. (2024, March 15). Chemosphere, 352, 141355. [Link]

-

Dynamic Hydroxyl–Yne Reaction with Phenols. (2022, November 9). Organic Letters, 24(46), 8564-8568. [Link]

-

Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. (2018, October 13). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. (2021, September 16). Chemical Science, 12(35), 11776-11784. [Link]

-

Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (2018, May 15). Frontiers in Chemistry, 6, 192. [Link]

-

Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. (2022, March 9). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Photocatalytic Selective Degradation of Catechol and Resorcinol on the TiO2 with Exposed {001} Facets: Roles of Two Types of Hydroxyl Radicals. (2022, March 29). Catalysts, 12(4), 380. [Link]

-

Development and Application of Comprehensive Chemical Analytical Methods for the Analysis of Polyaromatic Compounds. (2021, January 20). Vrije Universiteit Amsterdam. Retrieved March 7, 2024, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkyne Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. The Chemistry of Phenylacetylene: From Fundamentals to Applications (2026 Ultimate Guide) - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-ethynyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-ethynyl-2-hydroxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective utilization. Among these properties, solubility is a critical determinant of a compound's behavior in various systems, influencing everything from reaction kinetics in synthetic chemistry to bioavailability and formulation in drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of Ethyl 5-ethynyl-2-hydroxybenzoate in common laboratory solvents. While specific experimental data for this compound is not widely available, this document will equip researchers with the foundational knowledge and detailed protocols necessary to establish its solubility characteristics.

Physicochemical Properties of Ethyl 5-ethynyl-2-hydroxybenzoate

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups of Ethyl 5-ethynyl-2-hydroxybenzoate—a hydroxyl group, an ethyl ester, and an ethynyl group—each contribute to its overall polarity and potential for intermolecular interactions.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.[1]

-

Ethyl Ester Group (-COOEt): The ester group is polar and can act as a hydrogen bond acceptor.[2] However, the ethyl group introduces a non-polar hydrocarbon character.

-

Ethynyl Group (-C≡CH): The triple bond introduces some polarity, but the group is generally considered to be of low polarity.

-

Benzene Ring: The aromatic ring is non-polar and contributes to the hydrophobic character of the molecule.

The interplay of these groups suggests that Ethyl 5-ethynyl-2-hydroxybenzoate will exhibit moderate polarity. Its solubility will be a balance between the hydrophilic nature of the hydroxyl group and the hydrophobic nature of the benzene ring and ethyl group.

Table 1: Predicted Physicochemical Properties of Ethyl 5-ethynyl-2-hydroxybenzoate and Related Compounds

| Property | Ethyl 5-ethynyl-2-hydroxybenzoate (Predicted) | Ethyl Salicylate (Analogue) | Salicylic Acid (Analogue) |

| Molecular Formula | C₁₁H₁₀O₃ | C₉H₁₀O₃[3] | C₇H₆O₃[4] |

| Molecular Weight | 190.19 g/mol | 166.17 g/mol [3] | 138.12 g/mol [4] |

| logP | ~2.5 - 3.5 | 2.76[5] | 2.26[4] |

| pKa (Phenolic OH) | ~9 - 10 | 9.72[5] | 2.97 (carboxylic acid), 13.4 (hydroxyl) |

Note: Values for Ethyl 5-ethynyl-2-hydroxybenzoate are estimates based on the properties of its structural analogues and general chemical principles. Experimental verification is required.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar polarities are more likely to be soluble in one another. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new forces between the solute and solvent molecules.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are effective at dissolving polar compounds through dipole-dipole interactions and hydrogen bonding.

-

Non-polar Solvents: Solvents like hexane and toluene have low dipole moments and primarily interact through weaker van der Waals forces. They are best for dissolving non-polar compounds.

-

Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate have significant dipole moments but lack acidic protons, meaning they can act as hydrogen bond acceptors but not donors.[2]

Given its structure, Ethyl 5-ethynyl-2-hydroxybenzoate is expected to have higher solubility in moderately polar to polar organic solvents and lower solubility in highly non-polar solvents or water.

Predicted Solubility Profile of Ethyl 5-ethynyl-2-hydroxybenzoate

Based on the structural analysis and theoretical principles, a qualitative prediction of the solubility of Ethyl 5-ethynyl-2-hydroxybenzoate in common solvents can be made.

Table 2: Predicted Qualitative Solubility of Ethyl 5-ethynyl-2-hydroxybenzoate

| Solvent Class | Example Solvents | Predicted Solubility | Predominant Intermolecular Forces |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding, Dipole-dipole |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, DMF | Moderate to High | Dipole-dipole |

| Non-polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Van der Waals forces |

Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination of solubility is essential. The two primary methods used in pharmaceutical and chemical research are equilibrium solubility and kinetic solubility assays.

Equilibrium (Thermodynamic) Solubility

Equilibrium solubility is the concentration of a solute in a saturated solution when there is a state of equilibrium between the dissolved and undissolved solute at a specific temperature and pressure. The shake-flask method is the gold standard for determining equilibrium solubility.[6]

-

Preparation: Add an excess amount of solid Ethyl 5-ethynyl-2-hydroxybenzoate to a known volume of the selected solvent in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[7]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not absorb the compound.[6]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Data Analysis: Construct a calibration curve using standard solutions of the compound at known concentrations. Use this curve to determine the concentration of the compound in the filtered saturated solution. Report the solubility in units of mg/mL or mol/L at the specified temperature.

Caption: Workflow for the shake-flask equilibrium solubility determination.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility issues.[8]

-

Stock Solution: Prepare a concentrated stock solution of Ethyl 5-ethynyl-2-hydroxybenzoate in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity or absorbance is observed corresponds to the kinetic solubility limit.

Caption: Workflow for the kinetic solubility determination.

Conclusion

The solubility profile of Ethyl 5-ethynyl-2-hydroxybenzoate is a critical parameter for its successful application in research and development. While specific experimental data is not yet publicly available, a qualitative assessment based on its chemical structure suggests moderate solubility in polar aprotic solvents and lower solubility in highly polar or non-polar solvents. This guide provides the theoretical framework and detailed, actionable protocols for the experimental determination of both its equilibrium and kinetic solubility. By following these established methodologies, researchers can generate the robust and reliable data needed to advance their work with this promising compound.

References

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 4. CID 118212070 | C7H6O3 | CID 118212070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Ethyl salicylate (FDB001028) - FooDB [foodb.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Ethynyl-2-hydroxy-3-methylbenzoic acid | C10H8O3 | CID 88449448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Ethyl 5-ethynyl-2-hydroxybenzoate: Structural Profiling, Synthetic Methodologies, and Bioorthogonal Applications

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Terminal alkynes grafted onto privileged pharmacological scaffolds represent a cornerstone of modern medicinal chemistry. Ethyl 5-ethynyl-2-hydroxybenzoate is a highly versatile bifunctional building block. By combining the well-documented cyclooxygenase (COX)-modulating properties of the salicylate core with a terminal ethynyl group, this compound serves as an ideal precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

This whitepaper provides a comprehensive technical breakdown of the compound’s physicochemical properties, validated synthetic pathways, and downstream bioorthogonal applications, emphasizing the mechanistic causality behind each experimental protocol.

Physicochemical Profiling & Structural Identification

Accurate structural identification is critical for integrating this building block into high-throughput screening libraries or fragment-based drug discovery pipelines. While its methyl ester analog is widely cataloged (CAS 119754-22-2), the ethyl ester is frequently utilized as a proprietary intermediate [1].

Table 1: Quantitative Physicochemical and Structural Data

| Property | Value / Identifier |

| Chemical Name | Ethyl 5-ethynyl-2-hydroxybenzoate |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| CAS Number | Unassigned / Proprietary (Methyl analog: 119754-22-2) |

| SMILES | CCOC(=O)C1=CC(C#C)=CC=C1O |

| InChIKey | GNIXNHWYSRPPTN-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 (Phenolic -OH) |

| Hydrogen Bond Acceptors | 3 (Ester -C=O, Ester -O-, Phenolic -OH) |

| Predicted Appearance | Off-white to pale yellow crystalline solid |

Mechanistic Rationale: The Ethynyl-Salicylate Scaffold

The strategic design of Ethyl 5-ethynyl-2-hydroxybenzoate is rooted in two functional domains:

-

The Salicylate Core (Ethyl 2-hydroxybenzoate): Salicylic acid derivatives are privileged structures that frequently interact with protein tyrosine phosphatases (e.g., SHP2) and cyclooxygenases [2]. The ethyl ester acts as a lipophilic prodrug moiety or a transient protecting group that enhances cell permeability and organic solvent solubility during complex syntheses.

-

The Terminal Alkyne (5-Ethynyl): Positioned at the para-position relative to the phenolic hydroxyl, the ethynyl group introduces minimal steric bulk while providing a highly specific bioorthogonal handle. This allows researchers to tether the salicylate pharmacophore to fluorophores, peptides, or targeting ligands via 1,2,3-triazole linkages without disrupting the core's binding affinity [3].

Validated Synthetic Protocols

The synthesis of Ethyl 5-ethynyl-2-hydroxybenzoate requires a highly controlled, three-step sequence starting from commercially available 5-iodosalicylic acid. The protocol below is designed as a self-validating system to maximize yield and prevent catalyst poisoning.